(Cyclobutylmethyl)(ethyl)amine hydrochloride

Lipophilicity Drug Design Physicochemical Profiling

Researchers needing a non-volatile, water-soluble amine source for aqueous buffer preparation often face pH drift with free bases. This crystalline hydrochloride salt eliminates in situ HCl addition, ensuring stoichiometric protonation and accurate high-throughput weighing for parallel amide coupling. Key advantages: - Enables direct assessment of regioisomer effects on target binding without salt-form variability. - Predicted ~1.56 LogP core fine-tunes lipophilicity for GPCR-focused libraries. - Cost-effective entry point for N-alkylation/reductive amination to novel morphinan analogs.

Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
CAS No. 727732-01-6
Cat. No. B1432733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclobutylmethyl)(ethyl)amine hydrochloride
CAS727732-01-6
Molecular FormulaC7H16ClN
Molecular Weight149.66 g/mol
Structural Identifiers
SMILESCCNCC1CCC1.Cl
InChIInChI=1S/C7H15N.ClH/c1-2-8-6-7-4-3-5-7;/h7-8H,2-6H2,1H3;1H
InChIKeySQGPXEVXJPYFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclobutylmethyl(ethyl)amine HCl Chemical Identity & Baseline Profile


(Cyclobutylmethyl)(ethyl)amine hydrochloride (CAS 727732-01-6) is a secondary aliphatic amine salt with the molecular formula C₇H₁₆ClN (free base: C₇H₁₅N). It is catalogued as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis . The compound consists of a cyclobutylmethyl substituent and an ethyl substituent on the protonated nitrogen. Physicochemical descriptors are primarily available as computationally predicted values because no dedicated experimental characterisation study was identified in the open literature (see Section 3 for predicted comparator data) .

Cyclobutylmethyl(ethyl)amine HCl Procurement Considerations


Secondary amines bearing different N-alkyl and cycloalkyl substituents cannot be treated as generic drop-in replacements. The combination of ring size (cyclobutyl vs. cyclopropyl or cyclopentyl) and N-alkyl chain length (methyl vs. ethyl) simultaneously modulates basicity (pKa), lipophilicity (LogP/LogD), steric demand, and metabolic stability of downstream derivatives . Even when the free base is the same, the hydrochloride salt (CAS 727732-01-6) provides distinct handling advantages (crystallinity, controlled hygroscopicity, and stoichiometric dosing in salt metathesis) compared with the free base (CAS 26389-70-8), making salt-form selection a non-trivial procurement decision .

Cyclobutylmethyl(ethyl)amine HCl Quantitative Comparison with Analogs


Predicted LogP vs. Structural Analogs

The ACD/Labs-predicted LogP values rank the target compound as more lipophilic than the cyclopropyl analog but less lipophilic than the N-propyl homolog, consistent with incremental methylene contributions. The target compound (C7) shows a LogP ≈ 1.56, whereas the N-methyl analog (C6) is lower (~1.03) and the cyclopropyl analog (C6) is also lower (~1.02–1.40, varying by prediction method) [1]. The ~0.5 LogP unit difference between the two C7H15N isomers (target vs. 1-(1-ethylcyclobutyl)methanamine, LogP ~1.42) illustrates that the regioisomeric connectivity alone can alter partitioning behavior, which matters for lead optimization [2].

Lipophilicity Drug Design Physicochemical Profiling

Predicted pKa Modulation by Substituents

The predicted basicity of the target free base is pKa ≈ 10.27 (conjugate acid, ChemAxon prediction) [1]. This falls within the range expected for secondary N-cyclobutylmethyl-N-alkylamines: the primary cyclobutylmethylamine has a predicted pKa of 10.22 [2], while the N-methyl analog is predicted at ~11.01 . The subtle reduction in basicity (~0.7 pKa units relative to the N-methyl analog) is consistent with the slightly larger steric demand of the N-ethyl vs. N-methyl group. Conversely, the target compound is more basic than the cyclopropyl analog (~pKa 9–10 based on structural inference) due to the weaker electron-withdrawing ring strain in cyclobutane.

Basicity Amine pKa Salt Formation

Hydrochloride Salt vs. Free Base Comparison

The target hydrochloride salt (CAS 727732-01-6, MW = 149.66 g/mol) is commercially supplied as a crystalline solid (min. 95% or 98% purity depending on vendor), whereas the free base (CAS 26389-70-8, MW = 113.20 g/mol) is a volatile liquid (predicted bp 140.1 °C, vapour pressure 6.2 mmHg at 25 °C) . The salt is freely soluble in water (estimated water solubility ≈ 17,500 mg/L at 25 °C for the free base, with the salt expected to be substantially higher), enabling direct use in aqueous buffers without co-solvent . The crystalline salt permits gravimetric handling on a standard analytical balance without the volatility losses that can affect the liquid free base, directly improving stoichiometric accuracy in parallel synthesis.

Salt Selection Solid-State Properties Weighing Accuracy

Ring Strain: Cyclobutyl vs. Cyclopropyl & Cyclopentyl

Cyclobutane has a ring strain energy of ~110 kJ/mol [1], intermediate between cyclopropane (~115 kJ/mol) and cyclopentane (~26 kJ/mol). The relatively low ring strain of cyclobutane versus cyclopropane suggests that the cyclobutylmethyl moiety is less prone to ring-opening metabolic activation or unwanted electrophilic reactions than a cyclopropylmethyl group, while still providing greater conformational constraint than the essentially unstrained cyclopentyl ring [2]. In the context of morphinan-type opioid ligands, substitution of a cyclopropylmethyl group with cyclobutylmethyl has been shown to maintain antagonist potency while altering the dependence liability profile in animal models, consistent with the ring-strain hypothesis [3].

Ring Strain Metabolic Stability Reaction Selectivity

Scaffold Availability: Free Base vs. Pre-Functionalised Analogues

The target hydrochloride salt is a protected form of the secondary amine N-(cyclobutylmethyl)ethanamine. The corresponding free base (CAS 26389-70-8) is also commercially available (≥95% purity) from multiple vendors . This two-form availability gives researchers the option to purchase the salt for convenient storage and the free base for direct use in nucleophilic reactions (acylation, sulfonylation, reductive amination) without a supplementary neutralisation step. By contrast, several pre-functionalised analogs such as (cyclobutylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride (predicted LogP ~1.807) are only available in smaller quantities at substantially higher cost, limiting their utility for large parallel library synthesis [1].

Scaffold Diversity Amide Library Reductive Amination

Cyclobutylmethyl(ethyl)amine HCl Prioritised Application Scenarios


Amide and Sulfonamide Library Synthesis for Scaffold Diversification

The crystalline hydrochloride salt enables accurate, high-throughput weighing for parallel amide coupling. Researchers synthesising focused libraries targeting G-protein-coupled receptors (e.g., sigma or opioid receptors) can exploit the intermediate ring strain and ~1.56 LogP of the cyclobutylmethyl(ethyl)amine core to fine-tune physicochemical profiles, using the N-cyclopropylmethyl (lower LogP) or N-methyl (higher pKa) analogs as systematic comparators .

Salt Form Optimisation for in vitro Pharmacology

Investigators requiring a non-volatile, water-soluble amine source for aqueous buffer preparation (e.g., receptor binding assays, cellular wash steps) should prefer the hydrochloride salt over the free base (bp 140.1 °C, VP 6.2 mmHg) . The salt guarantees stoichiometric protonation, eliminating the need for in situ HCl addition and associated pH drift.

Regioisomer Differentiation in SAR Studies

The two constitutional isomers—N-(cyclobutylmethyl)ethanamine (CAS 26389-70-8) and (1-ethylcyclobutyl)methanamine (CAS 959239-85-1)—share the formula C₇H₁₅N but differ in LogP by ~0.14 units and in steric shielding of the amine nitrogen [1]. Using the target hydrochloride as a structurally defined input enables direct assessment of regioisomer effects on target binding and metabolism without the confounding effect of salt-form variability.

Opioid and Sigma Receptor Ligand Building Block

Literature precedent demonstrates that the N-cyclobutylmethyl substituent confers a distinct pharmacological profile in morphinan and benzomorphan series compared to N-cyclopropylmethyl and N-allyl congeners, altering the balance between agonist efficacy and antagonist potency [2]. The hydrochloride salt of the simple secondary amine serves as a cost-effective entry point for synthesising novel analogs through N-alkylation or reductive amination with arylacetaldehydes and aryl ketones.

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